molecular formula C13H24N2O3 B2712102 (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate CAS No. 1349702-30-2

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate

Cat. No.: B2712102
CAS No.: 1349702-30-2
M. Wt: 256.346
InChI Key: YGLAKKRUEGJYMY-JTQLQIEISA-N
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Description

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound with a unique structure that includes an oxetane ring and a piperidine ring

Scientific Research Applications

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves the reaction of an oxetane derivative with a piperidine derivative under specific conditions. The process often includes the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include tert-butyl chloroformate and various bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction may produce simpler piperidine derivatives.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate: A similar compound with a benzyl group instead of a tert-butyl group.

    (S)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate: Another similar compound with a benzyl group.

Uniqueness

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for various research applications, offering different properties compared to its benzyl-substituted counterparts.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(oxetan-3-yl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAKKRUEGJYMY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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